D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH
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Overview
Description
The compound “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OHFor-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” is a synthetic peptide composed of various amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological responses, including signal transduction, enzyme inhibition, or activation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH: A shorter peptide with similar amino acid composition.
For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH: Another peptide with a different sequence but similar functional groups.
Uniqueness
The uniqueness of “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” lies in its specific sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties.
Properties
Molecular Formula |
C64H89N21O21 |
---|---|
Molecular Weight |
1488.5 g/mol |
IUPAC Name |
(4S,7S,10R,16S,19R,23S,26S,30R)-16-benzyl-29-[[(2R)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-formamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-10-(3-carbamimidamidopropyl)-7,19-bis(hydroxymethyl)-30-methyl-26-[(3-methylimidazol-4-yl)methyl]-2,6,9,12,15,18,21,25,28-nonaoxo-1-oxa-5,8,11,14,17,20,24,27-octazacyclotriacontane-4,23-dicarboxylic acid |
InChI |
InChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51?/m1/s1 |
InChI Key |
WUDFNHIMHPHZCA-LEOJHCPXSA-N |
Isomeric SMILES |
C[C@@H]1C(C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC=O |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC=O |
Origin of Product |
United States |
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